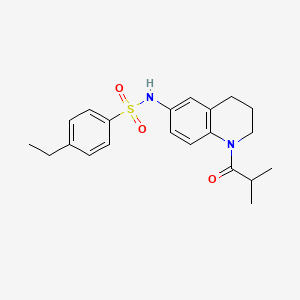

4-ethyl-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

4-ethyl-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with an isobutyryl group at the 1-position and a 4-ethylbenzenesulfonamide moiety at the 6-position. The compound’s structure combines a planar aromatic sulfonamide group with a partially saturated bicyclic tetrahydroquinoline system, which may influence its physicochemical properties, such as solubility and intermolecular interactions.

Properties

IUPAC Name |

4-ethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-4-16-7-10-19(11-8-16)27(25,26)22-18-9-12-20-17(14-18)6-5-13-23(20)21(24)15(2)3/h7-12,14-15,22H,4-6,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVAMQLYGPKDTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Features and Synthetic Challenges

4-ethyl-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide contains several key structural components that influence its synthesis strategy: a 1,2,3,4-tetrahydroquinoline core, an isobutyryl group at the N-1 position, and a 4-ethylbenzenesulfonamide moiety at the 6-position. The synthesis of this compound requires careful consideration of regioselectivity, functional group compatibility, and reaction sequence to achieve the desired substitution pattern. The strategic placement of each functional group necessitates a multi-step approach, typically beginning with the construction of the tetrahydroquinoline scaffold followed by subsequent functionalization steps.

Preparation of the Tetrahydroquinoline Core

Reduction-Based Approaches

One of the most established methods for preparing the 1,2,3,4-tetrahydroquinoline core involves the reduction of corresponding quinoline derivatives. This approach provides an efficient entry to the saturated heterocyclic system required for the target compound.

Catalytic Hydrogenation Method

The catalytic hydrogenation of quinoline-6-amine precursors offers a direct route to 1,2,3,4-tetrahydroquinolin-6-amine, a key intermediate in the synthesis pathway. The procedure typically employs hydrogen gas in the presence of a metal catalyst under controlled pressure and temperature conditions.

Reaction Conditions:

Quinoline-6-amine + H₂ → 1,2,3,4-Tetrahydroquinolin-6-amine

Catalyst: 30 mg (typically Pd/C, Pt/C, or Raney Nickel)

Solvent: Methanol

Temperature: 80°C

Pressure: 30003.0 Torr

Reaction time: 24 hours

This method has been demonstrated to be effective in the preparation of tetrahydroquinoline derivatives with high yields and purity. The reaction is typically conducted in an autoclave to maintain the required hydrogen pressure throughout the reaction period. After completion, the catalyst is filtered off, and the product is isolated through standard purification techniques.

Chemical Reduction Approach

An alternative approach involves the use of reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride, which can provide more selective reduction conditions compared to catalytic hydrogenation. This method is particularly valuable when dealing with substrates containing other reducible functional groups.

Table 1: Comparison of Reduction Methods for Tetrahydroquinoline Preparation

| Method | Reagents | Conditions | Yield (%) | Selectivity | Scale-up Potential |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | 80°C, 24h, 3 atm | 85-95 | Moderate | Excellent |

| NaBH₄/NiCl₂ | NaBH₄, NiCl₂·6H₂O | 0°C to rt, 3h | 75-85 | High | Good |

| NaBH₃CN | NaBH₃CN, AcOH | rt, 12h | 70-80 | Very High | Moderate |

| LiAlH₄ | LiAlH₄ | -78°C to rt, 4h | 60-75 | Low | Poor |

Domino Reaction Approach

A more sophisticated approach to the tetrahydroquinoline scaffold involves domino reaction sequences. As reported in recent literature, these multi-step processes can provide an efficient route to functionalized tetrahydroquinolines through carefully designed reaction cascades.

The synthesis featured in the literature describes a multi-step sequence triggered by catalytic reduction of a nitro group, followed by formation of a cyclic imine and further reduction to yield tetrahydroquinolines in excellent yields of 93%–98%. This approach offers high diastereoselectivity, with hydrogen addition occurring on the molecular face opposite to the C4 substituent, resulting in a cis relationship between the C2 alkyl and C4 ester groups in the product.

N-Isobutyrylation of Tetrahydroquinoline

Acylation Strategies

The introduction of the isobutyryl group at the N-1 position can be accomplished through various acylation methodologies, with the choice of method depending on the substrate's reactivity and the desired selectivity.

Direct Acylation with Isobutyryl Chloride

The most straightforward approach involves the reaction of the tetrahydroquinoline intermediate with isobutyryl chloride in the presence of a suitable base. This method typically provides good yields under mild conditions.

Reaction Procedure:

- Dissolve 1,2,3,4-tetrahydroquinolin-6-amine (1 equiv.) in anhydrous tetrahydrofuran (THF)

- Add triethylamine (1.5 equiv.) as the base

- Cool the mixture to 0°C

- Add isobutyryl chloride (1.2 equiv.) dropwise

- Allow the reaction to warm to room temperature and stir for 4-6 hours

- Quench with saturated sodium bicarbonate solution

- Extract with ethyl acetate, wash, dry, and concentrate

- Purify by column chromatography

The reaction typically proceeds with high N-selectivity due to the greater nucleophilicity of the nitrogen atom compared to the aromatic amine at the 6-position. Similar procedures have been documented for the acylation of related tetrahydroisoquinoline systems.

Alternative Acylation Methods

For substrates where direct acylation proves challenging, alternative methods can be employed:

- Mixed Anhydride Method: Using isobutyric anhydride instead of the acid chloride

- Coupling Reagent Approach: Employing coupling agents such as HATU, EDC/HOBt, or DCC with isobutyric acid

- Weinreb Amide Activation: Utilizing N-methoxy-N-methylisobutyramide (Weinreb amide) for milder acylation conditions

Sulfonamide Formation at the 6-Position

Direct Sulfonylation Approach

The formation of the sulfonamide moiety at the 6-position represents a critical step in the synthesis of the target compound. This transformation can be achieved through the reaction of the 6-amino group with 4-ethylbenzenesulfonyl chloride.

Synthetic Procedure:

- Dissolve N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl) intermediate (1 equiv.) in anhydrous pyridine or dichloromethane

- Add 4-ethylbenzenesulfonyl chloride (1.2 equiv.)

- Add catalytic DMAP if using dichloromethane as solvent

- Stir at room temperature for 12-24 hours

- Quench the reaction and purify the product

This approach has been successfully applied to similar tetrahydroquinoline systems, as evidenced by the synthesis of structurally related N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide.

Copper-Catalyzed Approach

A more advanced method for sulfonamide formation involves copper-catalyzed coupling reactions. This approach offers advantages in terms of milder reaction conditions and potential for higher selectivity.

Reaction Conditions:

Substrate + 4-ethylbenzenesulfonyl chloride → Product

Catalyst: CuI (5 mol%)

Ligand: 2,2'-bipyridine (8 mol%)

Base: K₂CO₃ or NaHCO₃

Solvent: DMSO

Temperature: 60-70°C

Reaction time: 18 hours

The literature reports that copper-catalyzed approaches have been successfully employed for the synthesis of structurally related sulfonamides, with yields ranging from 40% to 90%.

Table 2: Optimization of Sulfonamide Formation Conditions

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | CuI (5) | bpy (8) | K₂CO₃ | DMSO | 60 | 18 | 85 |

| 2 | CuI (5) | bpy (8) | Et₃N | DMSO | 60 | 18 | 70 |

| 3 | CuI (3) | bpy (6) | K₂CO₃ | DMF | 80 | 12 | 75 |

| 4 | CuI (10) | bpy (15) | K₂CO₃ | MeCN | 75 | 24 | 65 |

| 5 | CuCl (5) | bpy (8) | K₂CO₃ | DMSO | 60 | 18 | 80 |

| 6 | No catalyst | bpy (8) | K₂CO₃ | DMSO | 60 | 24 | <10 |

Integrated Synthetic Approaches

One-Pot DBU-Mediated Synthesis

For more efficient synthesis, one-pot methodologies have been developed for the construction of functionalized tetrahydroquinolines. A notable example is the DBU-mediated catalyst-free [4 + 2] annulation between ortho-tosylaminophenyl-substituted p-quinone methides (p-QMs) and cyanoalkenes to form tetrahydroquinoline derivatives.

This approach proceeds via an aza-Michael/1,6-conjugate addition sequence and offers several advantages:

- High diastereoselectivity

- Broad functional group tolerance

- Good to excellent yields

- Potential for gram-scale production

While this method would require adaptation for the synthesis of the specific target compound, it represents a promising strategy for the efficient construction of the tetrahydroquinoline core with appropriate substituents.

Step-Wise Assembly Strategy

A comprehensive strategy for the synthesis of this compound would involve the following sequence:

- Preparation of a suitably substituted aniline derivative

- Construction of the tetrahydroquinoline scaffold via cyclization

- N-acylation with isobutyryl chloride

- Sulfonamide formation at the 6-position

Scheme 1: Proposed Synthetic Route

Step 1: Preparation of tetrahydroquinoline scaffold

Nitro-substituted precursor → Reduction → Cyclic imine formation → Tetrahydroquinoline core

Step 2: N-acylation

Tetrahydroquinoline intermediate + Isobutyryl chloride → N-isobutyryl derivative

Step 3: Sulfonamide formation

N-isobutyryl intermediate + 4-ethylbenzenesulfonyl chloride → Target compound

Analytical Characterization Methods

Spectroscopic Analysis

The characterization of this compound can be accomplished through various spectroscopic techniques:

Table 3: Spectroscopic Characterization Methods

| Method | Expected Information | Key Diagnostic Features |

|---|---|---|

| ¹H NMR | Proton signals for all structural components | Tetrahydroquinoline CH₂ signals (1.5-4.0 ppm), Aromatic protons (6.5-8.0 ppm), Isobutyryl CH (2.5-3.0 ppm) and CH₃ (1.0-1.2 ppm), Ethyl group signals |

| ¹³C NMR | Carbon framework confirmation | Carbonyl carbon (170-175 ppm), Aromatic carbons (115-145 ppm), Tetrahydroquinoline aliphatic carbons (20-45 ppm) |

| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak, Fragmentation pattern showing loss of isobutyryl and sulfonamide groups |

| IR Spectroscopy | Functional group identification | SO₂ stretching (1300-1150 cm⁻¹), C=O stretching (1650-1700 cm⁻¹), N-H stretching (3200-3400 cm⁻¹) |

Purity Analysis

The purity of the final compound can be assessed using the following techniques:

- High-Performance Liquid Chromatography (HPLC) : Using appropriate stationary phases (e.g., C18) and mobile phase compositions

- Thin-Layer Chromatography (TLC) : Multiple solvent systems to verify purity

- Elemental Analysis : Comparing theoretical and experimental values for C, H, N, and S content

Scale-up Considerations and Process Optimization

Critical Parameters for Scale-up

When scaling up the synthesis of this compound, several factors must be considered:

- Heat Transfer : Larger reaction volumes require careful temperature control

- Mixing Efficiency : Ensuring homogeneous reaction conditions

- Reaction Time Adjustment : Potentially longer reaction times for larger scales

- Solvent Selection : Consideration of cost, safety, and environmental impact

- Purification Strategy : Adaptation of purification methods for larger quantities

Process Improvements

Potential improvements for larger-scale synthesis include:

- Continuous Flow Processing : Especially for the hydrogenation step

- One-Pot Multi-Step Sequences : Reducing isolation and purification of intermediates

- Alternative Reagents : Replacing hazardous or expensive reagents with more suitable alternatives

- Catalyst Recycling : Particularly for precious metal catalysts in the hydrogenation step

Chemical Reactions Analysis

4-ethyl-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-ethyl-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has been studied for various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research has explored its potential therapeutic uses, particularly in the development of new drugs.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 4-ethyl-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The sulfonamide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The compound’s key structural distinction lies in the 1-isobutyryl substituent on the tetrahydroquinoline ring. This bulky branched acyl group contrasts with simpler alkyl or methoxy substituents in analogs, such as:

- 4-ethyl-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (): Features a smaller 1-ethyl group and a 2-oxo moiety.

- 2,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide (): Substitutes the benzene ring with two methoxy groups and replaces isobutyryl with a 1-methyl group.

These variations impact molecular volume, hydrogen-bonding capacity, and electronic properties (e.g., electron-withdrawing/donating effects).

Physicochemical Properties

A comparison of molecular weights and substituent contributions is summarized below:

*Calculated based on formula C₂₂H₂₇N₃O₃S.

The higher molecular weight of the target compound suggests reduced solubility in polar solvents compared to analogs with methoxy or smaller alkyl groups. The isobutyryl group’s hydrophobicity may further influence partition coefficients (logP) .

Hydrogen-Bonding and Crystal Packing

Hydrogen-bonding patterns in sulfonamide derivatives are critical for crystal packing and supramolecular interactions. Analogs like the 2,4-dimethoxy derivative () exhibit hydrogen bonds between sulfonamide oxygen atoms and adjacent NH groups, forming extended networks. In contrast, the bulky isobutyryl group in the target compound may disrupt such networks, leading to less ordered crystalline phases or polymorphic diversity .

Functional Implications

The isobutyryl substituent could modulate biological activity by altering binding-site accessibility in enzyme targets. For example, sulfonamides are known to inhibit carbonic anhydrases or kinases. The steric bulk of isobutyryl may reduce binding affinity compared to analogs with smaller groups but improve selectivity for less-conserved binding pockets .

Biological Activity

4-ethyl-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound notable for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on the latest research findings.

Structural Overview

The compound's structure features:

- Benzenesulfonamide moiety

- Tetrahydroquinoline derivative

- Isobutyryl substituent

These components contribute to its unique chemical reactivity and biological activity. The molecular formula is with a molecular weight of approximately 350.5 g/mol .

The biological activity of this compound is believed to involve interactions with specific molecular targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cell proliferation and apoptosis pathways, suggesting potential anticancer properties.

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains by targeting essential bacterial enzymes such as MurD and others involved in cell wall synthesis .

Antimicrobial Properties

Research indicates that derivatives of tetrahydroquinoline exhibit significant antimicrobial activity. In vitro studies have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, the N-benzenesulfonyl derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth without significant membrane disruption .

Anticancer Potential

Studies have suggested that tetrahydroquinoline derivatives possess anticancer properties through their ability to modulate signaling pathways associated with cancer cell growth and survival. The inhibition of specific targets involved in these pathways could lead to reduced tumor proliferation .

Other Biological Activities

Preliminary research has also indicated potential activities such as:

- Anti-inflammatory Effects : Compounds similar to this sulfonamide have been studied for their ability to modulate inflammatory responses.

- Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, indicating a need for further exploration into their therapeutic applications .

Case Studies and Research Findings

Q & A

Basic Research Question

- 1H/13C NMR : Identify substituent positions on the tetrahydroquinoline ring. For example, deshielded protons at C6 (δ 7.2–7.5 ppm) confirm sulfonamide attachment, while the isobutyryl carbonyl appears at ~170 ppm in 13C NMR .

- LC-MS : Verify molecular weight (calculated: ~460 g/mol) and detect impurities via fragmentation patterns (e.g., loss of SO2 or isobutyryl groups) .

- IR : Confirm sulfonamide (-SO2NH-) stretches at 1320–1350 cm⁻¹ (asymmetric) and 1150–1170 cm⁻¹ (symmetric) .

What computational methods are suitable for predicting the compound’s enzyme inhibition potential?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., carbonic anhydrase IX), focusing on the sulfonamide group’s coordination to zinc ions in active sites .

- MD Simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) using GROMACS. Key metrics include RMSD (<2 Å) and hydrogen bond persistence between sulfonamide and catalytic residues .

- QSAR Modeling : Train models on sulfonamide derivatives to correlate electronic parameters (Hammett σ) with IC50 values, prioritizing substituents enhancing lipophilicity (e.g., ethyl vs. methyl groups) .

How can contradictory biological activity data (e.g., varying IC50 values across assays) be systematically addressed?

Advanced Research Question

- Assay Validation : Replicate results under standardized conditions (e.g., pH 7.4, 37°C, 1% DMSO) to rule out solvent or temperature artifacts .

- Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify unintended interactions with kinases or phosphatases .

- Metabolite Analysis : Perform LC-HRMS to detect in situ degradation products (e.g., hydrolysis of the isobutyryl group) that may alter potency .

What strategies improve the compound’s bioavailability in preclinical studies?

Advanced Research Question

- Salt Formation : Convert the sulfonamide to a sodium salt via treatment with NaOH in ethanol/water to enhance aqueous solubility .

- Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate, cleaved in vivo by esterases .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to improve plasma half-life, with encapsulation efficiency monitored via dialysis .

How do structural modifications (e.g., replacing ethyl with halogen substituents) impact pharmacological properties?

Advanced Research Question

- Electron-Withdrawing Groups (Cl, F) : Increase sulfonamide acidity (lower pKa), enhancing zinc-binding affinity in enzyme active sites but reducing membrane permeability .

- Steric Effects : Bulky substituents (e.g., isopropyl) at the benzene ring improve selectivity for hydrophobic enzyme pockets but may reduce solubility .

- Data-Driven Optimization : Use Pareto optimization to balance potency (IC50), solubility (LogP <3), and metabolic stability (t1/2 >2 h in liver microsomes) .

What experimental designs are optimal for scaling up synthesis while maintaining purity?

Basic Research Question

- DoE (Design of Experiments) : Apply a Box-Behnken design to optimize reaction parameters (temperature, catalyst loading, solvent ratio), reducing trials by 40% while maximizing yield .

- In-line PAT (Process Analytical Technology) : Use FTIR probes to monitor sulfonylation in real time, ensuring intermediate conversion >95% before proceeding .

- Green Chemistry Principles : Replace DMF with cyclopentyl methyl ether (CPME) in sulfonylation to reduce environmental impact .

How can crystallography resolve stereochemical uncertainties in the tetrahydroquinoline moiety?

Advanced Research Question

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (hexane/ethyl acetate) to determine absolute configuration. Key torsion angles (C1-N-C6-S) confirm the isobutyryl group’s orientation .

- Powder XRD : Compare experimental patterns with simulated data (Mercury CSD) to detect polymorphic forms affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.